8-Amino-2-methyl-4H-chromen-4-one
Description
8-Amino-2-methyl-4H-chromen-4-one is a chromenone derivative characterized by a bicyclic structure comprising a benzopyran core with an amino group at position 8 and a methyl substituent at position 2. Chromenones (4H-chromen-4-ones) are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
8-amino-2-methylchromen-4-one |
InChI |
InChI=1S/C10H9NO2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,11H2,1H3 |
InChI Key |
IRTLOTLJJZRMFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-2-methyl-4H-chromen-4-one typically involves multi-step reactions. One common method includes the reaction of 2-methyl-4H-chromen-4-one with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of 8-Amino-2-methyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
8-Amino-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromenone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .
Scientific Research Applications
8-Amino-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 8-Amino-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression. These interactions contribute to its biological effects, such as anticancer and antimicrobial activities .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Chromenone derivatives differ primarily in substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Key Observations :
- Polarity: Amino (-NH₂) and hydroxy (-OH) groups enhance aqueous solubility, while halogen (-Br, -Cl) and alkyl/aryl groups increase lipophilicity.
- Crystallinity: Hydrogen-bonding substituents (e.g., -NH₂, -OH) stabilize crystal structures, as seen in ’s monohydrate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
